molecular formula C17H13N3O B14083888 2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile

2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile

Cat. No.: B14083888
M. Wt: 275.30 g/mol
InChI Key: QZCKNHTZTFMYOM-UHFFFAOYSA-N
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Description

2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile is a heterocyclic compound that belongs to the indolizine familyThis compound, with the molecular formula C17H13N3O, has garnered interest due to its unique structural features and potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile typically involves the reaction of 4-aminopyridine with different phenacyl bromides in acetone, followed by reacting with electron-deficient acetylenes in the presence of potassium carbonate base and anhydrous DMF solvent . The reaction conditions are carefully controlled to ensure the formation of the desired indolizine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolizine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile involves its interaction with various molecular targets and pathways. The indolizine nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition and receptor modulation . The exact pathways depend on the specific biological activity being targeted.

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

2-amino-3-benzoyl-7-methylindolizine-1-carbonitrile

InChI

InChI=1S/C17H13N3O/c1-11-7-8-20-14(9-11)13(10-18)15(19)16(20)17(21)12-5-3-2-4-6-12/h2-9H,19H2,1H3

InChI Key

QZCKNHTZTFMYOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CC=C3)N)C#N

Origin of Product

United States

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